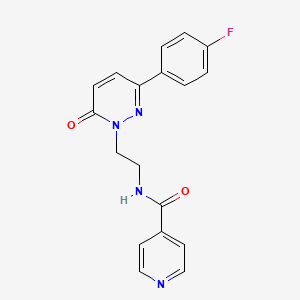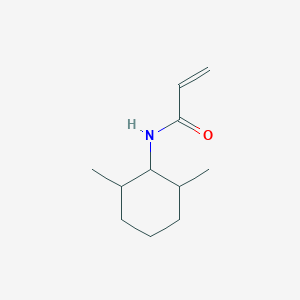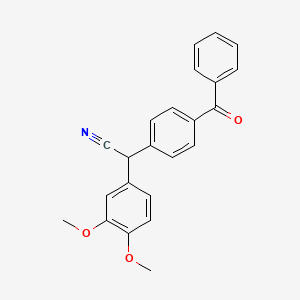![molecular formula C9H19N3OS B2967842 N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide CAS No. 848052-93-7](/img/structure/B2967842.png)
N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide” is a chemical compound with the CAS Number: 848052-93-7 . It has a molecular weight of 217.34 . The IUPAC name for this compound is 2-[(2-amino-2-thioxoethyl)(methyl)amino]-N-(tert-butyl)acetamide . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H19N3OS/c1-9(2,3)11-8(13)6-12(4)5-7(10)14/h5-6H2,1-4H3,(H2,10,14)(H,11,13) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 125-126 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Analysis and Derivatization Techniques
N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide, as a chemical entity, shares structural similarities with various tert-butyl derivatives that have been extensively studied in chemical analysis and derivatization techniques. These studies highlight the versatility of tert-butyl and related groups in enhancing the analytical detection and study of complex molecules.
One significant application is in the analysis of meteoritic extracts, where tert-butyl derivatives facilitate the identification of linear and cyclic aliphatic amides, including carboxy lactams, lactams, and hydantoins. These compounds are essential for understanding the chemical evolution of organic compounds in meteorites, suggesting pathways for amino acids and other carboxylic acids formation in extraterrestrial environments (Cooper & Cronin, 1995).
In pharmaceutical research, tert-butyl derivatives have been pivotal in the structure-activity relationship studies, such as those conducted on histamine H4 receptor ligands. These studies optimize drug potency and investigate their therapeutic potential, demonstrating the critical role of tert-butyl groups in medicinal chemistry (Altenbach et al., 2008).
Moreover, tert-butyl derivatives are instrumental in gas chromatography-mass spectrometry (GC-MS) for the derivatization of phytohormones, allowing for their robust and sensitive detection. This application underscores the importance of such chemical groups in enhancing analytical methodologies for plant biology and agronomy research (Birkemeyer, Kolasa, & Kopka, 2003).
Chemical Synthesis and Catalysis
In chemical synthesis, tert-butyl derivatives, by analogy, contribute significantly to developing new synthetic routes and catalysts. For example, the use of tert-butylmethylphosphino groups has been explored in rhodium-catalyzed asymmetric hydrogenation of alkenes, illustrating the tert-butyl group's impact on enhancing enantioselectivity and catalytic efficiency in synthetic organic chemistry (Imamoto et al., 2012).
Polymer Science
In polymer science, the synthesis and properties of amino acid-based polyacetylenes, incorporating tert-butyl derivatives, have been investigated for their unique conformational and optical properties. These studies pave the way for advanced materials with potential applications in biotechnology and materials science (Gao, Sanda, & Masuda, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2-amino-2-sulfanylideneethyl)-methylamino]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3OS/c1-9(2,3)11-8(13)6-12(4)5-7(10)14/h5-6H2,1-4H3,(H2,10,14)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRIGBCPZQDAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2967760.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2967761.png)
![{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid](/img/structure/B2967765.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2967767.png)


![Carbamic acid, N-[[[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]amino]sulfonyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B2967774.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2967777.png)

![2-(ethylsulfanyl)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2967779.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide](/img/structure/B2967781.png)
